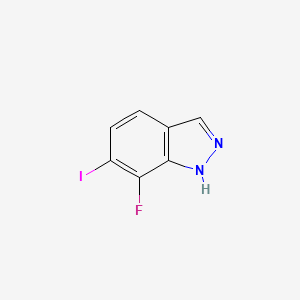

7-Fluoro-6-iodo-1H-indazole

Description

Significance of the Indazole Heterocyclic Scaffold in Contemporary Organic Synthesis

The indazole nucleus is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged scaffold". nih.govresearchgate.net This is due to its prevalence in a multitude of biologically active compounds and its versatile chemical reactivity. researchgate.netnih.gov Indazole and its derivatives are integral to numerous pharmaceuticals, demonstrating a wide array of therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and anti-HIV activities. nih.govresearchgate.netmdpi.com

The significance of the indazole scaffold is highlighted by its presence in several commercially successful drugs. For instance, Pazopanib is an anti-cancer drug used for treating renal cell carcinoma, while Bendazac and Benzydamine are well-known non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The development of such drugs often relies on the synthetic accessibility and modification of the indazole core. nih.gov Synthetic organic chemists are continually devising innovative methods for constructing and functionalizing indazole motifs to create novel drug candidates with enhanced efficacy and specificity. nih.govmdpi.com

The structural diversity of the indazole nucleus, combined with its impressive bioactivity, has drawn significant attention from medicinal chemists for the development of new drug moieties. nih.gov Its ability to serve as a structural motif in drug molecules makes it a focal point of research in the quest for new therapeutic agents. mdpi.com

Strategic Importance of Halogenation in Modulating Indazole Reactivity and Synthetic Utility

Halogenation is a critical strategy in organic synthesis for modifying the chemical and physical properties of heterocyclic compounds like indazole. The introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring significantly alters its electronic properties, reactivity, and potential for further functionalization. rsc.orgnih.gov This makes halogenated indazoles highly valuable precursors and intermediates in the synthesis of complex molecules. rsc.orgnih.gov

The strategic importance of halogenation stems from several key factors:

Modulation of Biological Activity : Halogens can significantly alter the biological properties of molecules. rsc.orgnih.gov The size, electronegativity, and lipophilicity of the halogen atom can influence a compound's binding affinity to biological targets, its metabolic stability, and its pharmacokinetic profile. ontosight.ai For example, halogenation has been shown to increase the potency of some indazole-based kinase inhibitors. ontosight.ai

Versatile Synthetic Handles : Halogenated indazoles, particularly those containing bromine and iodine, are crucial for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. rsc.orgnih.govchim.it These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

Regioselective Functionalization : The development of regioselective halogenation methods allows for precise control over where the halogen atom is introduced on the indazole ring. rsc.orgnih.gov This precision is vital for the targeted synthesis of specific isomers with desired biological activities. Metal-free halogenation techniques have been developed to provide environmentally friendly and efficient pathways to mono- and poly-halogenated indazoles. rsc.orgnih.gov

The ability to introduce halogens at specific positions provides a powerful tool for fine-tuning the properties of indazole derivatives for applications in the pharmaceutical and agrochemical industries. nih.gov

Positioning of 7-Fluoro-6-iodo-1H-indazole as a Representative Polyhalogenated Indazole Derivative

This compound stands as a prime example of a polyhalogenated indazole, incorporating two different halogen atoms on its benzene ring. vwr.com The specific placement of a fluorine atom at the C7 position and an iodine atom at the C6 position creates a unique combination of electronic and steric properties that define its synthetic utility.

The synthetic potential of di-halogenated indazoles is well-documented. For instance, compounds like 6-Bromo-7-fluoro-1H-indazole and 5-Bromo-7-iodo-1H-indazole are recognized as versatile building blocks. smolecule.comsigmaaldrich.com The methodologies developed for these analogs, often involving metal-free regioselective halogenation or multi-step syntheses, are applicable to the preparation of this compound. smolecule.comsmolecule.com The presence of multiple halogen atoms, as seen in 6-Bromo-7-fluoro-5-iodo-1H-indazole , further underscores the capacity of the indazole scaffold to accommodate complex substitution patterns, leading to highly functionalized molecules with potential applications in materials science and medicinal chemistry. nih.gov

Given its structure, this compound is a valuable intermediate for creating diverse libraries of substituted indazoles for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₄FIN₂ | 262.02 | 1801968-07-7 |

| 7-Fluoro-1H-indazole | C₇H₅FN₂ | 136.13 | 341-24-2 chemicalbook.com |

| 6-Iodo-1H-indazole | C₇H₅IN₂ | 244.03 | 261953-36-0 fluorochem.co.uk |

| 6-Bromo-7-fluoro-1H-indazole | C₇H₄BrFN₂ | 215.02 | 1427396-09-5 sigmaaldrich.com |

| 6-Bromo-7-fluoro-5-iodo-1H-indazole | C₇H₃BrFIN₂ | 340.92 | 2555019-46-8 nih.gov |

Propriétés

IUPAC Name |

7-fluoro-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRUDPCLWFJJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic: What are the established synthetic routes for preparing 7-Fluoro-6-iodo-1H-indazole, and what are the critical reaction conditions to ensure regioselectivity of iodine and fluorine substitution?

The synthesis of halogenated indazoles typically involves sequential halogenation and cyclization steps. For example, fluoro and iodo substituents can be introduced via nucleophilic aromatic substitution or directed ortho-metalation. A reported method for analogous compounds (e.g., 7-chloro-6-fluoro-2-aminobenzothiazole) involves refluxing intermediates like 3-chloro-4-fluoroaniline with chloroacetyl chloride in ethanol, followed by purification . Regioselectivity is controlled by the electronic effects of substituents and reaction temperatures. Iodination often requires electrophilic agents (e.g., iodine monochloride) under anhydrous conditions .

Advanced: How can X-ray crystallography using SHELX software be applied to confirm the molecular structure and substituent positions in this compound?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For halogenated indazoles, X-ray diffraction data can resolve bond lengths and angles, confirming substituent positions. For instance, in related benzothiazole derivatives, crystallography revealed dihedral angles between aromatic rings (4.87°–4.04°), validating regiochemistry . SHELXL refines heavy atoms (iodine) with high precision, distinguishing positional disorder and verifying planarity of the indazole core .

Basic: What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and what key spectral features should researchers analyze?

- 1H-NMR : Aromatic protons adjacent to electronegative groups (F, I) show deshielding. For example, a singlet at δ 8.4 ppm in 7-chloro-6-fluoro derivatives corresponds to NH protons .

- 19F-NMR : Fluorine chemical shifts (δ -110 to -120 ppm) confirm substitution patterns.

- IR : Absorbance bands at ~3450 cm⁻¹ (N-H stretch) and ~1630 cm⁻¹ (C=O stretch) indicate functional groups .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with the molecular weight (e.g., 287.02 g/mol for C₇H₄FIN₂) .

Advanced: In the context of structure-activity relationship (SAR) studies, how does the substitution pattern (fluoro at position 7, iodo at position 6) influence the biological activity of indazole derivatives?

Electron-withdrawing groups (F, I) enhance metabolic stability and binding affinity. For example, fluoro substituents in benzothiazoles increase lipophilicity, improving blood-brain barrier penetration, while iodine’s size and polarizability modulate interactions with hydrophobic enzyme pockets . In anticancer studies, 7-fluoro-6-iodo analogs showed enhanced cytotoxicity due to halogen bonding with target proteins .

Intermediate: What are the common challenges in achieving high purity for this compound, and what purification methods are recommended?

Challenges include halogen exchange byproducts and moisture sensitivity. Purification strategies:

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate regioisomers.

- Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

- Storage : Protect from light and moisture at 2–8°C to prevent degradation .

Advanced: How does the presence of both electron-withdrawing groups (fluoro and iodo) affect the electronic properties and subsequent reactivity of the indazole core in cross-coupling reactions?

Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta positions. Iodine’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, iodinated indazoles undergo efficient coupling with boronic acids at 80–100°C, yielding biaryl derivatives . The combined electronic effects stabilize transition states, enhancing reaction yields .

Basic: What are the recommended storage conditions for this compound to prevent degradation, and how should researchers verify compound stability over time?

- Storage : 2–8°C in amber vials under inert gas (N₂/Ar) to avoid photodegradation and hydrolysis .

- Stability Testing : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity. NMR comparison of fresh and aged samples detects decomposition .

Advanced: What methodologies are available for assessing the regiochemical outcomes of electrophilic substitution reactions in polyhalogenated indazoles, and how can contradictory data from different studies be reconciled?

- NOE Spectroscopy : Correlates spatial proximity of substituents to confirm regiochemistry.

- X-ray Crystallography : Resolves positional ambiguity (e.g., distinguishing 5- vs. 6-iodo isomers) .

- DFT Calculations : Predict relative stabilities of regioisomers. Contradictory data require multi-technique validation, combining crystallography, spectroscopy, and computational models .

Basic: What are the key differences in synthetic strategies between this compound and its structural analogs (e.g., 6-Bromo-4-iodo-1H-indazole), particularly regarding halogen introduction sequences?

- Fluoro First : Fluorine is typically introduced early via SNAr due to its strong directing effects.

- Iodine Later : Electrophilic iodination follows, as iodine’s larger size requires sterically accessible positions. For bromo-iodo analogs, bromine may be introduced via radical pathways after fluorination .

Advanced: How can researchers optimize reaction yields for multi-step syntheses of this compound while minimizing side reactions?

- Temperature Control : Low temperatures (-78°C) during lithiation steps prevent undesired halogen scrambling.

- Catalyst Screening : Pd(OAc)₂/XPhos enhances coupling efficiency in cross-reactions .

- In Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.